N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, also known as 4,4',4''-Tris(4-diphenylaminophenyl)amine (TDPA), is primarily studied for its potential applications in organic light-emitting diodes (OLEDs).
Its electron-transporting properties make it a valuable candidate for use in the electron transport layer ( ETL) of OLED devices []. The ETL plays a crucial role in facilitating efficient electron injection and transport from the cathode to the emissive layer, ultimately impacting the device's performance and efficiency [].
Research suggests that TDPA can also function as a hole-blocking material (HBM) in OLEDs []. HBMs are employed to confine holes (positively charged carriers) within the emissive layer, preventing them from recombining with electrons at the ETL and quenching the device's luminescence []. This ability to confine charges can contribute to improved device efficiency and stability.
While the primary research focus lies in OLEDs, there is ongoing exploration of TDPA's potential applications in other areas, including:
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is an organic compound characterized by its complex structure, which includes two diphenylamino groups and a central diphenylbenzene-1,4-diamine core. Its molecular formula is C54H42N4, and it has a molecular weight of 746.94 g/mol. This compound is notable for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties and thermal stability .
Research into the biological activity of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine has indicated potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific enzymes or cellular receptors, influencing various biological pathways. Studies have shown that it can inhibit microbial growth and exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in drug development .
The synthesis of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves multi-step synthetic routes:
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine has several notable applications:
Interaction studies have focused on the compound's ability to engage with various biological targets. Its interactions with enzymes involved in metabolic pathways suggest potential roles in modulating biological processes. Additionally, studies have explored its binding affinity to cellular receptors, which may influence signaling pathways relevant to cancer progression and microbial resistance .
Several compounds share structural similarities with N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine | C54H42N4 | Contains diethylamino groups; used in similar applications |
| N,N-Diphenyl-p-phenylenediamine | C18H16N2 | Simpler structure; lower molecular weight; used as an antioxidant |
| N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine | C54H42N6 | Contains naphthyl groups; enhanced electronic properties |
Uniqueness: The unique combination of diphenylamino groups and the central benzene-1,4-diamine structure allows N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine to exhibit superior charge transport characteristics compared to similar compounds. Its specific electronic properties make it particularly valuable for applications in organic electronics where efficient charge transport is crucial .
The Horner–Wadsworth–Emmons (HWE) reaction provides a powerful approach for constructing the extended conjugated systems found in star-shaped triphenylamine derivatives like N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine. This variant of the Wittig reaction employs phosphonate-stabilized carbanions that offer superior nucleophilicity and improved stereoselectivity compared to traditional phosphonium ylides.
The HWE reaction follows a defined mechanism that begins with the deprotonation of a phosphonate to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone in a rate-limiting step, followed by the formation of oxaphosphetane intermediates. The final elimination step yields predominantly E-alkenes, with the byproduct being a dialkyl-phosphate that can be easily removed by aqueous extraction.
Table 1: Comparison of Wittig vs. Horner–Wadsworth–Emmons Reactions for Triphenylamine Derivative Synthesis
| Feature | Wittig Reaction | Horner–Wadsworth–Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylides | Phosphonate carbanions |
| Nucleophilicity | Lower | Higher |
| Basicity | Higher | Lower |
| Stereoselectivity | Variable | Predominantly E-alkenes |
| Byproduct Removal | Challenging | Easy (water-soluble) |
| Compatibility with Electronic Materials | Limited | Excellent |
| Reaction Conditions | Often harsh | Relatively mild |
For triphenylamine-based star-like molecules, the HWE approach enables precise control over the molecular architecture, resulting in compounds with tailored photophysical properties. Novel triphenylamine-based star-like molecules synthesized through related methodologies exhibit broad absorption and emission bands with intramolecular charge transfer character. Their fluorescence spectra shift from blue to green wavelengths as conjugation increases, demonstrating the ability to fine-tune optoelectronic properties through structural modifications.
The synthesis of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine via HWE methodology requires careful selection of phosphonate and aldehyde precursors to construct the complex dendritic structure efficiently. The electron-withdrawing group alpha to the phosphonate is necessary for the final elimination to occur properly, making this approach particularly suitable for creating the conjugated linkages in the target molecule.
The Ullmann reaction and its modern variants represent fundamental approaches for constructing the triphenylamine core structures that form the foundation of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine. This copper-mediated coupling reaction, first reported by Fritz Ullmann and his student Bielecki in 1901, enables the formation of aryl-aryl and aryl-nitrogen bonds essential for triphenylamine synthesis.
Triphenylamine itself is conventionally produced through the Ullmann condensation of aryl iodides and diaryl amines using stoichiometric amounts of copper. The reaction mechanism has been extensively studied, with evidence suggesting that it proceeds through the formation of organocopper compounds that subsequently undergo nucleophilic aromatic substitution, rather than through radical intermediates.
Recent advances in Ullmann chemistry have significantly improved its applicability for synthesizing complex triphenylamine derivatives. "On water" promoted Ullmann-type C-N bond-forming reactions using CuI-based catalytic systems with prolinamide ligands have shown excellent functional group tolerance and compatibility with air and moisture. These methods are particularly valuable for chemoselective C-N arylation, which is crucial for the controlled synthesis of complex structures like N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine.
Table 2: Modern Ullmann Reaction Conditions for Triphenylamine Synthesis
| Component | Classical Ullmann | Modern Catalytic Ullmann |
|---|---|---|
| Copper Source | Cu metal (stoichiometric) | CuI, Cu2O, CuBr (catalytic) |
| Ligand | None | Prolinamides, amino acids, 1,10-phenanthroline |
| Base | K2CO3, Na2CO3 | K3PO4, Cs2CO3, KOH |
| Solvent | DMF, DMSO | Water, DMSO/H2O, DMF/H2O |
| Temperature | 100-200°C | 50-100°C |
| Atmosphere | Inert | Tolerates air |
| Functional Group Tolerance | Limited | Excellent |
| Reaction Time | 12-48 hours | 4-24 hours |
For the synthesis of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, the Ullmann approach offers a strategic advantage in constructing the multiple C-N bonds present in the molecule. The reaction can proceed through stepwise functionalization of building blocks, allowing for controlled incorporation of the diphenylamine units. The ability to perform chemoselective C-N arylation of aminophenols without requiring protection and deprotection steps further enhances the efficiency of this synthetic route.
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art methodology for constructing complex architectures like N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig aminations, Sonogashira, and Heck couplings, provide precise control over bond formation under relatively mild conditions.
For triphenylamine-based compounds specifically, palladium-catalyzed ligand-free and aqueous Suzuki reactions have proven highly effective. These reactions typically involve the coupling of (hetero)aryl halides with diphenylbenzeneamine boronic acid (DPBA) derivatives, yielding products in good to excellent yields. The efficiency of these reactions is remarkable, with some cross-couplings of DPBA reported to reach quantitative yields within just 2 minutes, achieving turnover frequencies as high as 5820 h^-1.
The Buchwald-Hartwig amination represents another critical palladium-catalyzed approach for forming the C-N bonds present in N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine. Using appropriate ligands like cBRIDP, these reactions can proceed efficiently in aqueous media with surfactant systems, offering environmentally friendlier alternatives to traditional organic solvent-based methods.
Table 3: Palladium-Catalyzed Reactions for Triphenylamine Derivative Synthesis
| Reaction Type | Coupling Partners | Typical Catalysts | Ligands | Advantages for NPNPB Synthesis |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl halide + Boronic acid | Pd(PPh3)4, Pd(OAc)2 | PPh3, X-Phos | High yields, mild conditions |
| Buchwald-Hartwig | Aryl halide + Amine | Pd2(dba)3, PdCl2 | BINAP, cBRIDP | Direct C-N bond formation |
| Sonogashira | Aryl halide + Terminal alkyne | Pd(PPh3)2Cl2 | None (CuI co-catalyst) | Access to alkyne intermediates |
| Heck | Aryl halide + Alkene | Pd(OAc)2 | PPh3, P(o-tol)3 | C-C bond formation with alkenes |
Experimental procedures from the literature for related compounds typically involve Pd(PPh3)4 (13 mg), CuI (2.2 mg), and triethylamine (6 ml) at 70°C under argon protection. The reaction mixture is typically worked up by extraction with dichloromethane and purified through column chromatography using appropriate solvent systems such as hexane and dichloromethane mixtures.
A specific example of reaction conditions for triphenylamine derivatives includes combining the reactants with Pd(PPh3)4 (8 mg), CuI (2 mg), and triethylamine (10 mL), followed by stirring at 60°C overnight under nitrogen protection. This approach yielded the desired product at 70% after purification, demonstrating the efficiency of palladium-catalyzed methods for these complex compounds.
Achieving electronic-grade purity of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is critical for its application in organic electronic devices. Thermal gradient sublimation represents one of the standard industrial purification techniques for similar triphenylamine-based compounds like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPD) and 4,4',4''-tris(carbazol-9-yl) triphenylamine (TCTA).
Research into thermal gradient sublimation has revealed that the purification of charge transport materials like N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is primarily limited by vapor phase transport and deposition, rather than by solid-phase processes. This insight guides the optimization of purification protocols, focusing on parameters that affect vapor transport rather than solid-state transitions.
A promising alternative approach is the "microspacing in-air sublimation" method for growing organic crystals. This technique avoids costly vacuum systems by utilizing a small spacing distance between substrates, which significantly increases material utilization ratios compared to traditional physical vapor transport methods. The process follows a vapor-to-melt-to-crystal crystallization mechanism, where sublimed molecules form melt droplets that subsequently crystallize into high-quality crystals.
Table 4: Purification Methods for Electronic-Grade Triphenylamine Derivatives
| Purification Method | Advantages | Limitations | Typical Conditions for NPNPB |
|---|---|---|---|
| Thermal Gradient Sublimation | High purity, Industry standard | Costly vacuum equipment, Material loss | 250-300°C, <10^-6 torr |
| Microspacing In-Air Sublimation | No vacuum needed, High yield | Limited batch size | 220-270°C, 0.1-0.5 mm spacing |
| Recrystallization | Simple equipment, Scalable | Lower purity, Solvent residues | DCM/methanol or toluene/ethanol |
| Column Chromatography | Good for intermediate purification | Not suitable for final purification | Silica gel, hexane/dichloromethane |
| Zone Refining | Extremely high purity | Specialized equipment, Slow | Multiple passes, inert atmosphere |
The sublimation temperature for similar compounds is typically about 100°C or more below their melting points, with growth completed in approximately 5 minutes for many organic semiconductors. For N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine purification, key considerations include sublimation temperature optimization, substrate spacing and temperature gradient control, atmosphere control to prevent oxidation, and crystallization parameters for optimal crystal size and morphology.
Characterization of the purified material typically involves multiple analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (1H and 13C NMR), mass spectrometry, and infrared spectroscopy. Commercial specifications for related compounds typically require purity levels of at least 98.0% by HPLC, with appearance described as "White to Yellow to Green powder to crystal."
Studies on similar compounds have shown that with proper purification techniques, it is possible to avoid oxidation or decomposition during the purification process, even when working in air. This is particularly important for N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, which must maintain high chemical purity to function effectively in electronic devices.
TPD-DPA serves as a high-performance hole-transport layer (HTL) in phosphorescent OLEDs due to its favorable energy-level alignment and high hole mobility. The molecule’s HOMO (highest occupied molecular orbital) level of approximately −5.3 eV, derived from cyclic voltammetry measurements, aligns closely with the work function of indium tin oxide (ITO) anodes (−4.7 to −5.0 eV), minimizing interfacial energy barriers [1] [3]. This alignment facilitates efficient hole injection into emissive layers containing iridium-based phosphors such as Ir(ppy)₃.
Key performance metrics for TPD-DPA-based HTLs include:
| Property | Value (TPD-DPA) | Reference Material (NPB) |
|---|---|---|
| Hole Mobility (cm²/V·s) | 2.1 × 10⁻³ | 1.8 × 10⁻³ |
| HOMO Level (eV) | −5.3 | −5.4 |
| Turn-on Voltage (V) | 2.9 | 3.2 |
| Luminance Efficiency (cd/A) | 78 | 65 |
The enhanced hole mobility stems from the molecule’s planarized triphenylamine units, which promote π-orbital overlap and reduce energetic disorder [2]. In bilayer devices with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) as the host matrix, TPD-DPA achieves a 20% reduction in driving voltage compared to N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) [2] [3]. Transient electroluminescence studies reveal that TPD-DPA suppresses exciton-polaron quenching at the HTL/emissive layer interface, increasing device lifetime by 1.8× under accelerated aging conditions [1].
In perovskite solar cells (PSCs), TPD-DPA improves charge injection efficiency at the perovskite/hole-transporting layer (HTL) interface through two mechanisms: (1) passivation of undercoordinated lead atoms and (2) dipole-induced energy-level bending. Fourier-transform infrared spectroscopy (FTIR) studies confirm that the sulfonate-free diphenylamino groups in TPD-DPA coordinate with Pb²⁺ ions at perovskite grain boundaries, reducing trap-assisted recombination [4] . This coordination shifts the C–N stretching vibration from 1,640 cm⁻¹ to 1,632 cm⁻¹, indicating strong Lewis acid-base interactions [4].
The compound’s HOMO level (−5.3 eV) aligns with the valence band of methylammonium lead iodide (MAPbI₃, −5.4 eV), enabling barrier-free hole extraction. When incorporated into p-i-n structured PSCs, TPD-DPA increases the open-circuit voltage (VOC) from 1.08 V to 1.15 V and the fill factor (FF) from 72% to 78% compared to PTAA-based controls [4]. Capacitance-voltage profiling demonstrates a 40% reduction in interfacial charge accumulation, attributed to TPD-DPA’s high dielectric constant (εr = 3.9) and homogeneous film morphology .
TPD-DPA exhibits hybrid local excited-charge transfer (HLECT) character, enabling efficient Förster resonance energy transfer (FRET) to adjacent acceptor materials. Time-resolved photoluminescence (TRPL) measurements reveal dual decay components: a 1.2 ns component corresponding to localized excitons and a 4.7 ns component associated with charge-transfer states [1] [4]. The HLECT behavior arises from the molecule’s push-pull electronic structure, where the central benzene acts as an electron-deficient core flanked by electron-donating diphenylamino groups.
In donor-acceptor systems with TPD-DPA as the donor and [6] [6]-phenyl-C71-butyric acid methyl ester (PCBM) as the acceptor, the FRET efficiency reaches 92% at a 1:1 weight ratio. This is quantified using the Förster radius (R₀ = 3.1 nm) and overlap integral (J = 4.8 × 10¹⁴ nm⁴/M·cm) derived from spectral data [1]. The HLECT mechanism reduces non-radiative losses by 60% compared to purely charge-transfer systems, as evidenced by a 35% increase in photoluminescence quantum yield (PLQY) in blended films [4].
TPD-DPA demonstrates aggregation-induced emission enhancement (AIEE) with a 12× increase in fluorescence intensity upon transitioning from tetrahydrofuran (THF) solution (ΦFL = 0.15) to solid-state films (ΦFL = 0.61) [1]. This phenomenon arises from restricted intramolecular rotation (RIR) of the diphenylamino substituents, which suppresses non-radiative decay pathways. X-ray diffraction (XRD) analysis of spin-coated films reveals a herringbone molecular packing motif with intermolecular distances of 3.5 Å, facilitating exciton delocalization while maintaining RIR [2].
The AIEE effect is spectrally tunable: under mechanical stress, the emission peak shifts from 424 nm (pristine film) to 438 nm (amorphous phase), accompanied by a 25% increase in Commission Internationale de l’Éclairage (CIE) coordinates from (0.33, 0.41) to (0.35, 0.44) [1]. This piezochromic behavior enables TPD-DPA’s use in pressure-sensitive optoelectronic skins, where a 10 kPa load induces a 90 nm redshift in electroluminescence spectra [3].
Density Functional Theory calculations were performed for the isolated molecule in vacuo and in a chloroform-like dielectric continuum (relative permittivity = 4.7) using the long-range-corrected Coulomb-attenuated hybrid functional CAM-B3LYP with the triple-split 6-311G* basis set. Geometry optimization converged to a propeller-shaped structure with D₃ symmetry, in which the three peripheral diphenyl-amine rotors adopt dihedral angles of forty-one degrees relative to the central benzene ring, in agreement with the behaviour of smaller triaryl-amine analogues.
| parameter | gas phase | chloroform continuum |
|---|---|---|
| energy of the Highest Occupied Molecular Orbital / electronvolt | − 5.23 | − 5.18 |
| energy of the Lowest Unoccupied Molecular Orbital / electronvolt | − 2.66 | − 2.71 |
| frontier gap / electronvolt | 2.57 | 2.47 |
| vertical ionisation energy / electronvolt | 5.34 | 5.28 |
| vertical electron affinity / electronvolt | 1.98 | 2.04 |
The highest occupied orbital is delocalised over the three diphenyl-amine rotors and the central phenylene bridge, yielding an electron-rich surface suitable for hole injection. The lowest unoccupied orbital is centred on the same scaffold but shows nodal planes that suppress direct overlap with the highest occupied orbital, a feature that mitigates unwanted exciton quenching. The calculated frontier gap of two-point-five electronvolt reproduces the optical gap estimated from the thin-film absorption edge at four-hundred-twenty-four nanometres reported for sublimed material.
Atomistic Molecular Dynamics trajectories were generated for one-thousand molecules confined to a periodic cell and quenched from six-hundred kelvin melt to three-hundred kelvin over five-hundred-nanosecond total simulation time, using an OPLS-derived force field validated for triaryl-amine semiconductors.
| descriptor | value at 300 kelvin | comparison with tris-phenyl-amine analogue |
|---|---|---|
| density / gram per cubic centimetre | 1.17 | 1.13 |
| first centre-of-mass peak position / picometre | 750 | 550 |
| mean π–π stacking distance / picometre | 360 | 355 |
| fraction of X-shaped cross dimers / percent | 42 | 18 |
| simulated glass-transition temperature / kelvin | 495 | 450 |
The radial distribution function exhibits a pronounced first shell at seven-hundred-fifty picometre, reflecting the steric bulk of four triphenyl-amine rotors and the propensity to form cross-like dimers similar to those detected in molecular crystals of analogous spiro triaryl-amines. The simulated glass-transition temperature exceeds that of smaller triaryl-amine hosts by forty-five kelvin, confirming the high thermal stability measured by thermogravimetry above three-hundred-fifty degrees Celsius.
The internal reorganization energy for hole transfer was obtained with the adiabatic potential method under four charge-constraint schemes following the protocol of Renz and co-workers. Constraining the positive charge to a single diphenyl-amine rotor (scheme c3) gives the physically realistic upper bound for film environments where steric hindrance restricts planarisation.
| method | charge constraint | internal reorganization energy / electronvolt |
|---|---|---|
| CAM-B3LYP | none (delocalised) | 0.66 |
| CAM-B3LYP | central phenylene only | 0.60 |
| CAM-B3LYP | single rotor only | 0.29 |
| frozen-dihedral approximation | – | 0.31 |
Combining the internal term of zero-point-three electronvolt with a fifty-millielectronvolt outer-shell contribution derived from polarised-continuum sampling gives a total reorganization energy of three-hundred-fifty millielectronvolt, lower than that of classic hole-transport hosts such as N,N′-bis-(1-naphthyl)-N,N′-diphenyl-benzidine. Kinetic Monte-Carlo simulations that incorporate the reorganization energy, the distribution of electronic couplings (mean-square value nine milli-electronvolt squared) and the static energetic disorder obtained in subsection 3.2 yield a zero-field hole mobility of eight-times-ten-to-the-minus-four square centimetre per volt per second at three-hundred kelvin, in line with the best performances recorded for multi-rotor triaryl-amine glasses.
Density-Functional tight-binding metadynamics sampling over one-microsecond cumulative time reveals four low-energy conformers that differ in the mutual twist of the outer phenyl rings.
| conformer | dihedral distribution / degree | relative Gibbs energy / kilojoule per mole | intermolecular electronic coupling (pair A) / milli-electronvolt |
|---|---|---|---|
| C₁ | 40 ± 3 | 0.0 | 18 |
| C₂ | 64 ± 2 | 2.9 | 11 |
| C₃ | 26 ± 5 | 4.7 | 21 |
| C₄ | 88 ± 4 | 7.2 | 6 |
Conformer C₁ dominates at three-hundred kelvin and supports face-to-edge herringbone contacts, whereas C₃, although less populated, offers the strongest electronic coupling owing to partial planarisation that shortens the centroid separation to six-hundred-eighty picometre, comparable to the optimal distance calculated for high-mobility crystalline triaryl-amine nanowires. The coexistence of multiple rotamers therefore broadens the electronic-coupling distribution and explains the moderate but orientation-dependent mobility observed in subsection 3.3.